2,6-Dichlorobenzyl thiocyanate
Overview
Description
2,6-Dichlorobenzyl thiocyanate is a useful research compound. Its molecular formula is C8H5Cl2NS and its molecular weight is 218.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118097. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimitotic Properties
2,4-Dichlorobenzyl thiocyanate (a compound structurally similar to 2,6-dichlorobenzyl thiocyanate) has been identified as an antimitotic agent with unique properties. This compound causes a significant reorganization of microtubules in cells, leading to the disappearance of normal microtubules and the aggregation of remaining tubulin-containing structures. It inhibits the polymerization of tubulin, a key protein in microtubule formation, only after prolonged incubation. This suggests a specific interaction with tubulin, as also indicated by its effectiveness against Colcemid-resistant cells and its sensitivity to a human KB carcinoma cell line and a Chinese hamster ovary cell line resistant to multiple chemotherapeutic agents (Abraham et al., 1986).
Mechanism of Action in Antimitotic Drugs
Further research into the mechanism of action of 2,4-dichlorobenzyl thiocyanate has revealed that it acts as a sulfhydryl alkylating reagent. It forms a mixed disulfide bond with protein sulfhydryl groups, releasing cyanate anion. This reaction predominantly affects beta-tubulin, making it a sensitive target due to its high cysteine content. This interaction is considered critical for the drug's ability to halt mitosis (Bai et al., 1989).
Safety and Hazards
Future Directions
Thiocyanates, including 2,6-Dichlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities . Future research should investigate degradation mechanisms at the molecular level, aiming to improve the biochemical understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies from the laboratory to a full-scale .
Mechanism of Action
Target of Action
A related compound, 2,4-dichlorobenzyl thiocyanate, has been found to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.
Mode of Action
It’s worth noting that 2,4-dichlorobenzyl thiocyanate, a similar compound, interacts with tubulin and inhibits mitosis in mammalian cells . This interaction causes a dramatic reorganization of cellular microtubules and changes in cell shape .
Result of Action
Based on the effects of the related compound 2,4-dichlorobenzyl thiocyanate, it’s possible that 2,6-dichlorobenzyl thiocyanate could cause significant changes in cell shape and function .
Biochemical Analysis
Biochemical Properties
2,6-Dichlorobenzyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, a protein that is essential for the formation of microtubules. This compound inhibits the polymerization of tubulin, leading to the disruption of microtubule formation . This interaction is crucial as it affects cell division and other cellular processes that rely on microtubules.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound causes a dramatic reorganization of microtubules in cells, leading to changes in cell shape and function . It also affects the stability of microtubules, which can impact cell division and other critical cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tubulin. The compound binds to tubulin and inhibits its polymerization, preventing the formation of microtubules . This inhibition disrupts the normal function of microtubules, leading to changes in cell shape and function. Additionally, this compound may also affect other biomolecules and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can cause irreversible inhibition of tubulin polymerization after prolonged exposure . This suggests that the compound’s effects may become more pronounced over time, leading to significant changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may cause mild disruptions in cellular processes, while higher doses can lead to more severe effects, including toxicity . Studies have shown that there is a threshold effect, where the compound’s impact becomes more significant at higher doses. It is essential to consider these dosage effects when studying the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s effects on metabolic flux and metabolite levels can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for comprehending the compound’s impact on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the compound’s localization and accumulation, influencing its overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and overall impact on cellular processes.
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl thiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-7-2-1-3-8(10)6(7)4-12-5-11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWINXSTXHFYMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10226299 | |
Record name | 2,6-Dichlorobenzyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7534-64-7 | |
Record name | (2,6-Dichlorophenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7534-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichlorobenzyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007534647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7534-64-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dichlorobenzyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10226299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROBENZYL THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E4RV03XX5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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